4-Chloro-1,3-dimethoxy-2-naphthoic acid
Description
The study of complex organic molecules is a cornerstone of modern chemical research, driving innovations in materials science, pharmacology, and electronics. Among the vast array of organic structures, those built upon the naphthalene (B1677914) scaffold hold a place of particular importance. The strategic addition of various functional groups to this bicyclic aromatic hydrocarbon gives rise to a rich diversity of chemical properties and potential applications. Halogenated and alkoxylated naphthoic acid derivatives, in particular, represent a significant class of compounds that continue to attract the attention of the scientific community.
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO4 |
|---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
YMBIBPLUKYEVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Chloro 1,3 Dimethoxy 2 Naphthoic Acid and Analogues
Direct Synthetic Routes to Halogenated and Alkoxylated Naphthoic Acids
Direct synthetic routes offer an efficient pathway to the target molecule by modifying a pre-formed naphthalene (B1677914) structure. This approach involves a sequence of regioselective reactions to introduce the chloro, methoxy (B1213986), and carboxylic acid functionalities at the desired positions.
Regioselective Halogenation Approaches (e.g., chlorination)
Regioselective chlorination is a critical step in the synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid. The directing effects of the substituents already present on the naphthalene ring govern the position of the incoming chloro group. In a precursor such as 1,3-dimethoxy-2-naphthoic acid, the methoxy groups are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, must be carefully managed to achieve chlorination at the C4 position.
Various chlorinating systems have been developed for the regioselective chlorination of phenols and their derivatives, which can be adapted for naphthols and their ethers. These methods often employ a chlorinating agent in conjunction with a catalyst to control the selectivity.
Table 1: Examples of Reagents for Regioselective Chlorination
| Reagent/System | Selectivity Noted |
|---|---|
| Sulfuryl chloride (SO₂Cl₂) with AlCl₃ or FeCl₃ | Can be moderated for para-selectivity |
| N-Chlorosuccinimide (NCS) with a catalyst | Catalyst can influence ortho/para selectivity |
| [Bis(trifluoroacetoxy)iodo]benzene/AlCl₃ | Reported for regioselective chlorination |
For a 1,3-dimethoxynaphthalene precursor, the C4 position is activated by both methoxy groups and is sterically accessible, making it a favorable site for electrophilic substitution. Careful selection of the chlorinating agent and reaction conditions is essential to favor the desired C4 isomer and minimize the formation of other chlorinated byproducts.
Carboxylation Methodologies (e.g., Grignard reactions, lithium-halogen exchange followed by CO₂ capture)
The introduction of the carboxylic acid group at the C2 position can be accomplished through carboxylation of an organometallic intermediate. A common strategy involves the formation of a Grignard reagent or an organolithium species at the C2 position, followed by quenching with carbon dioxide (dry ice). youtube.comyoutube.com
This process would typically start from a 2-halo-1,3-dimethoxy-4-chloronaphthalene precursor. The halogen at the C2 position (e.g., bromine or iodine) is selectively converted into an organometallic species.
Grignard Reaction : The 2-bromo precursor can be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. leah4sci.com This reagent then acts as a nucleophile, attacking the electrophilic carbon of CO₂, leading to a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired carboxylic acid. youtube.comyoutube.com The main challenge with Grignard reagents is their sensitivity to air and protic solvents. researchgate.net
Lithium-Halogen Exchange : An alternative is the use of an organolithium reagent, typically n-butyllithium or tert-butyllithium, to perform a lithium-halogen exchange with a 2-iodo or 2-bromo precursor at low temperatures. harvard.eduprinceton.eduresearchgate.net This rapidly forms the 2-lithio-1,3-dimethoxy-4-chloronaphthalene. This highly reactive species is then quenched with CO₂. The exchange reaction is often very fast, even at low temperatures, and is a reversible process that favors the more stable organolithium species. princeton.eduresearchgate.net
Table 2: Comparison of Carboxylation Methods
| Method | Precursor | Key Reagents | Conditions |
|---|---|---|---|
| Grignard Reaction | 2-Bromo-1,3-dimethoxy-4-chloronaphthalene | Mg, Ether, CO₂, H₃O⁺ | Anhydrous |
Both methods are powerful for forming the C-C bond required for the carboxylic acid group and are fundamental reactions in organic synthesis.
Etherification Procedures (e.g., methylation of hydroxyl groups)
The two methoxy groups in the target molecule are typically introduced by the etherification of corresponding hydroxyl groups. If the synthesis starts from a dihydroxynaphthoic acid derivative, such as 1,3-dihydroxy-4-chloro-2-naphthoic acid, a double methylation step is required.
The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the deprotonation of the hydroxyl groups with a suitable base to form nucleophilic alkoxides, which then react with a methylating agent.
Common reagents for this procedure include:
Base : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
Methylating Agent : Methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or methyl triflate (CH₃OTf).
The reaction conditions, such as solvent and temperature, are chosen to ensure complete methylation and minimize side reactions. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been studied to establish the regioselectivity of methylation. nih.gov In the case of 1,3-dihydroxynaphthalene systems, the two hydroxyl groups can be methylated simultaneously or sequentially, depending on the reaction conditions and the reactivity of each hydroxyl group.
Multi-Step Synthesis via Naphthalene Ring Construction
An alternative to functionalizing a pre-existing ring is to construct the naphthalene core with the required substituents already in place or in a form that can be easily converted. This approach often provides better control over the regiochemistry of the final product.
Annulation and Cyclization Reactions (e.g., benzannulation, double-alkyne annulation)
Annulation reactions are powerful tools for building aromatic rings. nih.gov Benzannulation, the formation of a benzene (B151609) ring fused to another ring, is a key strategy for synthesizing naphthalenes.
Benzannulation via Alkyne Coupling : Transition metal-catalyzed benzannulation reactions of aryl compounds with two alkyne molecules can produce highly substituted naphthalenes. rsc.org For example, palladium-catalyzed carboannulation of internal alkynes is a method that forms two new carbon-carbon bonds in a single step and yields highly substituted naphthalenes. acs.org These methods offer a convergent approach where various substituted building blocks can be combined to create the desired naphthalene skeleton.
Electrophilic Cyclization of Alkynes : Substituted naphthalenes can be prepared regioselectively through the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This methodology can accommodate various functional groups and provides a direct route to functionalized naphthalene rings.
Transition-Metal-Free Benzannulation : One-pot strategies promoted by reagents like boron trifluoride diethyl etherate (BF₃·Et₂O) can be used to prepare polysubstituted naphthalenes from methyl enol ethers and alkynes under mild conditions. researchgate.net
These methods are particularly useful for creating complex substitution patterns that might be difficult to achieve through direct substitution on a simple naphthalene starting material. nih.govacs.orgresearchgate.net
Pericyclic and Rearrangement Reactions (e.g., anionic Fries rearrangement, oxabenzonorbornadiene rearrangements)
Pericyclic and rearrangement reactions offer elegant and often stereospecific pathways to construct complex molecular architectures.
Anionic Fries Rearrangement : The anionic ortho-Fries rearrangement is a powerful reaction for the regioselective introduction of a carbonyl group ortho to a hydroxyl group. researchgate.net It involves the directed ortho-metalation of an aryl carbamate, followed by an intramolecular 1,3-acyl migration from the oxygen to the adjacent carbon. semanticscholar.orgnih.gov This strategy could be employed in a multi-step synthesis to install the C2-carboxylic acid precursor next to a C1- or C3-hydroxyl group on the naphthalene ring. The intramolecular nature of the reaction provides excellent regiocontrol. semanticscholar.org
Oxabenzonorbornadiene Rearrangements : A novel approach to synthesizing 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.govacs.orgacs.org This rearrangement allows for the creation of novel substitution patterns on the naphthoic acid core. acs.orgescholarship.org The oxabenzonorbornadiene precursors can be synthesized with various substituents, which then direct the rearrangement to afford differently functionalized naphthoic acid derivatives. The formation of different constitutional isomers can be rationalized by the electronic properties of the directing substituents on the starting material. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-dimethoxy-2-naphthoic acid |
| 2-halo-1,3-dimethoxy-4-chloronaphthalene |
| 2-bromo-1,3-dimethoxy-4-chloronaphthalene |
| 2-iodo-1,3-dimethoxy-4-chloronaphthalene |
| 2-lithio-1,3-dimethoxy-4-chloronaphthalene |
| 1,3-dihydroxy-4-chloro-2-naphthoic acid |
| 1-hydroxy-2-naphthoic acid esters |
| methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |
| boron trifluoride diethyl etherate |
| n-butyllithium |
| tert-butyllithium |
| N-Chlorosuccinimide |
| Sulfuryl chloride |
| Methyl iodide |
| Dimethyl sulfate |
| Sodium hydride |
Oxidative Strategies for Carboxylic Acid Formation
The introduction of a carboxylic acid moiety onto a naphthalene ring is a pivotal step in the synthesis of naphthoic acids. This transformation can be achieved through various oxidative strategies, most notably the oxidation of precursor alkyl side chains or through the use of potent oxidizing agents like hypochlorite.
Oxidation of Alkyl Side Chains: A common and effective method for creating an aryl carboxylic acid is the oxidation of an alkyl group attached to the aromatic ring. nih.gov When an alkyl-substituted naphthalene is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (CrO₃/H₂SO₄), the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. nih.gov For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom; tertiary alkyl groups are resistant to this oxidation. nih.gov The length of the alkyl chain is generally inconsequential, as any carbon-carbon bonds beyond the benzylic position are broken during the reaction. nih.gov While the naphthalene ring is generally more susceptible to oxidation and cleavage than a benzene ring, controlled conditions can favor the selective oxidation of the side chain. acs.org Various catalytic systems have been developed to improve yields and selectivity, including three-component catalysts containing cobalt, manganese, and bromine compounds in the presence of molecular oxygen. acs.org
Hypochlorite Oxidation: Sodium hypochlorite (NaOCl), a readily available and inexpensive reagent, serves as a powerful oxidant for synthesizing naphthalene carboxylic acids. researchgate.net It can be used in the oxidation of methyl naphthyl ketones to the corresponding naphthoic acids. thieme-connect.com The reaction is typically conducted in an alkaline solution, and careful control of the temperature is necessary to manage the exothermic process. thieme-connect.com Hypochlorite oxidation can also be employed for the oxidative cleavage of more complex structures to yield carboxylic acids. For instance, pyrene can be oxidized to naphthalene-1,4,5,8-tetracarboxylic acid in a process where the intermediate is treated with sodium hypochlorite in an aqueous alkaline solution. nih.gov Ruthenium salts can catalyze the oxidation of naphthalenes to phthalic acids using aqueous sodium hypochlorite under phase-transfer conditions, demonstrating a highly effective and rapid method. researchgate.net
Table 1: Comparison of Oxidative Strategies for Naphthoic Acid Synthesis
| Strategy | Oxidizing Agent(s) | Typical Substrate | Key Features |
|---|---|---|---|
| Alkyl Side-Chain Oxidation | KMnO₄, CrO₃/H₂SO₄, O₂ with Co/Mn/Br catalyst | Alkyl-substituted naphthalenes | Requires at least one benzylic hydrogen; versatile for various alkyl groups. nih.govacs.org |
| Hypochlorite Oxidation | Sodium Hypochlorite (NaOCl) | Methyl naphthyl ketones, Naphthalenes | Inexpensive reagent; can be catalyzed by metals like Ruthenium for enhanced efficiency. researchgate.netthieme-connect.com |
Transition Metal-Catalyzed Coupling Reactions in Naphthalene Synthesis
Transition metals, particularly palladium, copper, and rhodium, are instrumental in modern organic synthesis for the construction of complex aromatic systems like substituted naphthalenes. thieme-connect.com These metals catalyze a variety of coupling and annulation reactions that allow for the efficient and often regioselective assembly of the naphthalene framework from simpler precursors. thieme-connect.comdntb.gov.ua
Palladium catalysis is a cornerstone of C-C bond formation and is widely used in synthesizing highly substituted naphthalenes. nih.govacs.org
Sonogashira Coupling: The Sonogashira reaction, a cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in naphthalene synthesis. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This methodology can be used to construct the carbon skeleton necessary for subsequent cyclization into a naphthalene ring. Multi-fold Sonogashira couplings have been used to prepare tetraethynylated naphthalenes, demonstrating the reaction's utility in creating highly functionalized systems. researchgate.net Copper-free Sonogashira variants have also been developed, utilizing bulky carbene ligands to achieve excellent yields. nih.gov
C-H Activation and Annulation: Palladium-catalyzed C-H activation is a modern, atom-economical strategy for building molecular complexity. acs.org This approach enables the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium catalysts can achieve the annulation of internal alkynes with aryl halides, forming two new carbon-carbon bonds in a single step to yield highly substituted naphthalenes. acs.orgacs.orgacs.org This process involves arylpalladation of the alkyne, followed by an intramolecular Heck reaction and double-bond isomerization. acs.org Oxidative annulation of substrates like 2-hydroxynaphthalene-1,4-diones with internal alkynes is another example of Pd(II)-catalyzed C-H functionalization leading to complex fused systems. nih.gov Furthermore, palladium can catalyze three-component annulation reactions that involve the activation of multiple C-H bonds to construct complex, fused ring systems. rsc.org
Table 2: Examples of Palladium-Catalyzed Reactions in Naphthalene Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Aryl halide, Terminal alkyne | Alkynyl-substituted aromatics (precursors) |
| Carboannulation | Pd(OAc)₂ / PPh₃ | o-(2-Alkenyl)aryl halide, Internal alkyne | Highly substituted naphthalenes acs.org |
| C-H Activation/Annulation | Palladium Acetate | Amides, Alkynes | Highly substituted naphthalenes nih.gov |
| Oxidative Annulation | Pd(II) catalyst | 2-Hydroxynaphthalene-1,4-diones, Internal alkynes | Naphtho[2,3-b]furan-4,9-diones nih.gov |
Copper catalysts offer a cost-effective and efficient alternative for synthesizing naphthalene derivatives. Copper-mediated reactions can facilitate cascade cyclizations and annulations to build the naphthalene core. For example, a CuCN-mediated one-pot cyclization of 4-(2-bromophenyl)-2-butenoates leads to an efficient synthesis of substituted naphthalene amino esters. nih.gov This cascade process involves olefin isomerization, intramolecular C-C bond formation, and aromatization. nih.gov Copper also catalyzes cascade reactions of propargylamines with 2-hydroxynaphthalene-1,4-diones, resulting in the formation of complex benzo[b]xanthene derivatives through a sequence of 1,4-conjugate addition and intramolecular cyclization. acs.org
Rhodium catalysts are highly effective for C-H activation and annulation reactions, providing powerful routes to substituted naphthalenes and related polycyclic aromatic compounds. mdpi.comacs.org Rhodium(III) catalysts can promote the [4+2] annulation of substrates like sulfoxonium ylides with diazo compounds via C-H activation, leading to naphthalenone derivatives that can be converted to multi-substituted naphthols. mdpi.com Another strategy involves the rhodium-catalyzed oxidative coupling of arylboronic acids with two alkyne molecules, which proceeds in the presence of a copper-air oxidant system to produce tetrasubstituted naphthalenes. acs.orgnih.gov This method can be extended to synthesize anthracene derivatives from 2-naphthylboronic acids. acs.org Furthermore, rhodium complexes can catalyze double C-H functionalization of simple arenes with internal alkynes, offering a direct route to condensed aromatic systems without the need for directing groups. thieme-connect.comthieme-connect.com
Stereochemical Control and Diastereoselectivity in Naphthalene Derivative Synthesis
While the core of this compound is achiral, the synthesis of more complex naphthalene-based natural products and chiral ligands often requires precise control over stereochemistry. nih.govresearchgate.net Methodologies that achieve high levels of regioselectivity and diastereoselectivity are therefore of significant interest.
The development of regioselective synthesis is crucial for controlling the substitution pattern on the naphthalene ring, which can be challenging with traditional electrophilic aromatic substitution reactions. nih.govnih.gov Metal-free protocols, for instance, have been developed for the regioselective synthesis of 1-iodonaphthalene derivatives from o-alkynyl-substituted carbonyl compounds and alkynes. acs.org
In terms of diastereoselectivity, transition metal catalysis has enabled significant advances. A notable example is a nickel-catalyzed three-component reaction involving terminal alkynes, boronic acids, and glycosyl bromides, which constructs multisubstituted C-vinyl glycosides. acs.org This reaction proceeds with excellent diastereoselectivity, yielding exclusively the α-anomer via a trans-addition to the alkyne. acs.org Such methodologies, which establish new stereocenters with high fidelity relative to the existing scaffold, are vital for the synthesis of optically active naphthalene derivatives. researchgate.net The choice of catalyst, ligands, and reaction conditions are all critical factors in achieving the desired stereochemical outcome.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Naphthoic Acid Scaffolds
Elucidating the Influence of Substituents on Molecular Reactivity and Electronic Properties
The chloro group, a halogen substituent, generally acts as a deactivating group in electrophilic aromatic substitution (EAS) reactions. This is due to its inductive effect, where the high electronegativity of the chlorine atom withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. scribd.com However, in nucleophilic aromatic substitution (NAS), electron-withdrawing groups like halogens activate the ring toward attack by nucleophiles. masterorganicchemistry.com The rate of NAS reactions often increases with the presence of more electron-withdrawing groups. masterorganicchemistry.com
Alkoxy groups, such as the two methoxy (B1213986) (-OCH₃) groups in 4-Chloro-1,3-dimethoxy-2-naphthoic acid, are strong activating groups in electrophilic aromatic substitution. scribd.com They donate electron density to the aromatic ring through the resonance effect, which is stronger than their electron-withdrawing inductive effect. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. scribd.com
In the case of the subject molecule, the methoxy groups at the C1 and C3 positions significantly increase the electron density of the naphthalene (B1677914) ring system. This increased electron density can influence the molecule's reactivity and its interaction with biological targets. Studies on related dimethoxy-naphthoquinone derivatives have shown that such substituents can affect the molecule's electronic properties and delocalization of charge. mdpi.com For instance, the presence of a methoxy group can shift the UV/vis absorption bands, indicating changes in the electronic structure. mdpi.com
The carboxylic acid (-COOH) group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. numberanalytics.com Its electron-withdrawing nature, a result of both induction and resonance, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. numberanalytics.comnumberanalytics.com The deactivating nature of the carboxyl group means that electrophilic substitutions will occur less readily than on benzene (B151609) itself. britannica.com
In this compound, the carboxylic acid group at the C2 position significantly influences the electronic landscape of the naphthalene ring. It competes with the electron-donating methoxy groups and the electron-withdrawing chloro group. The acidity of the carboxylic acid group itself is also influenced by the other substituents on the ring; electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion. numberanalytics.com The planar carboxyl group can also participate in hydrogen bonding, which has a strong influence on physical properties like melting point and solubility. numberanalytics.com
Conformational Analysis and its Implications for Molecular Interactions and Chemical Behavior
The three-dimensional arrangement of atoms, or conformation, of this compound is critical for its chemical behavior and how it interacts with other molecules. The orientation of the carboxylic acid group relative to the planar naphthalene ring is a key conformational feature. In a study of the related 5,8-dimethoxy-1-naphthoic acid, the dihedral angle between the naphthalene core and the carboxyl plane was found to be 80.0 (1) degrees. nih.gov This significant twist is due to steric hindrance between the substituents.
Such conformational preferences have major implications:
Reactivity : The orientation of the functional groups can affect their accessibility for reactions.
Intermolecular Interactions : The specific 3D shape and the spatial arrangement of hydrogen bond donors and acceptors (the carboxylic acid and methoxy oxygens) dictate how the molecule will pack in a crystal and interact with biological receptors. nih.gov
Biological Activity : Conformational changes induced by substituents are crucial for tuning the reactivity of a molecule's active sites and its binding to substrates. researchgate.net
The interplay between the bulky chloro and methoxy groups and the carboxylic acid group in this compound will likely result in a non-planar conformation, which is essential for understanding its chemical and biological profile.
Computational Chemistry Approaches in SAR/QSAR for Naphthoic Acids
Computational chemistry provides powerful tools for investigating SAR and QSAR of naphthoic acids, offering insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net These methods allow for the calculation of various molecular properties (descriptors) that can be correlated with chemical reactivity and biological activity. ajpchem.org Quantum mechanical methods can be used to describe substituent effects through parameters like stabilization energy and molecular electrostatic potential. researchgate.netajpchem.org
For naphthoic acid derivatives, computational studies can predict:
Geometrical properties (bond lengths, bond angles). researchgate.net
Electronic properties (charge distribution, dipole moment). researchgate.net
Reactivity indices (HOMO-LUMO energies, chemical hardness). researchgate.netajpchem.org
These calculated properties can then be used to build QSAR models that link the structure of a series of compounds to their observed activities, such as anticancer or antimalarial effects, as has been done for related naphthoquinone scaffolds. nih.gov
Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. researchgate.netnumberanalytics.com In the context of SAR/QSAR studies on naphthoic acids, electronic descriptors are particularly valuable. numberanalytics.com
HOMO-LUMO Gap : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of molecular reactivity and stability. researchgate.netajpchem.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
Chemical Hardness and Softness : Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. Global softness (S) is the reciprocal of hardness and indicates how easily the molecule will react. researchgate.netajpchem.org
Charge Distribution : The distribution of partial atomic charges within a molecule reveals its electrostatic potential. Molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species. researchgate.net
Computational studies on ortho-substituted naphthoic acids have demonstrated how different substituents systematically alter these descriptors. researchgate.net For example, electron-donating groups and electron-withdrawing groups have predictable effects on the HOMO-LUMO gap and other reactivity indices. researchgate.net
Table 1: Influence of Substituent Type on Theoretical Molecular Descriptors for Aromatic Acids This table presents generalized trends observed in computational studies of substituted aromatic acids and may not represent exact values for this compound.
| Substituent Type on Aromatic Ring | Effect on HOMO-LUMO Gap | Effect on Chemical Hardness | General Effect on Reactivity |
| Strong Electron-Donating (e.g., -OCH₃) | Tends to Decrease | Tends to Decrease | Increases |
| Strong Electron-Withdrawing (e.g., -NO₂) | Tends to Decrease | Tends to Decrease | Increases |
| Halogen (e.g., -Cl) | Variable/Slight Decrease | Variable/Slight Decrease | Variable |
| Carboxylic Acid (-COOH) | Tends to Decrease | Tends to Decrease | Increases |
Data synthesized from principles described in cited literature. researchgate.netajpchem.org
Theoretical Calculation of Transition States and Reaction Barriers
The study of chemical reactions involving naphthoic acid scaffolds is greatly enhanced by computational quantum chemistry. Methods like Density Functional Theory (DFT) and more advanced multiconfigurational approaches are pivotal in mapping out the potential energy surfaces of a reaction. uchicago.edu These calculations allow for the precise location and characterization of transition states—the high-energy, transient molecular configurations that exist at the peak of the reaction energy profile, bridging reactants and products.
A key outcome of these calculations is the determination of the activation free energy, or reaction barrier. This value represents the energy required to overcome the transition state and is crucial for predicting the rate and feasibility of a chemical transformation. For instance, in the electrophilic aminoalkenylation of heteroaromatics, a reaction analogous to potential transformations of naphthoic acid derivatives, quantum chemical calculations can compute the activation free energy for each step. pku.edu.cn A study on the reaction of pyrrole (B145914) with a keteniminium ion, for example, calculated the activation free energy for the initial electrophilic addition via its transition state (TS2) to be a low 2.8 kcal/mol, indicating a facile process. pku.edu.cn
These theoretical models can also uncover complex reaction dynamics, such as post-transition state bifurcations (PTSB). A PTSB occurs when a single transition state leads to two or more different products. pku.edu.cn Molecular dynamics simulations starting from the transition state geometry are then used to predict the product ratios, which may not be governed by the relative energies of the transition states (kinetic control) but by the dynamic path the molecule takes after passing the transition state. pku.edu.cn While specific data on this compound is not detailed in this context, these computational methodologies are directly applicable to understanding its reactivity, predicting the stability of intermediates, and calculating the energy barriers for its potential synthetic transformations. uchicago.edu
The accuracy of these predictions has been significantly improved through automated multiconfigurational pair-density functional theory (MC-PDFT) calculations, which provide a more reliable description for systems with significant multiconfigurational character, a common feature in transition states of complex organic reactions. uchicago.edu
Predictive Modeling for Chemical Transformation Pathways
Predictive modeling leverages computational tools to forecast the outcomes of chemical reactions, providing insight into potential products and reaction mechanisms without the need for exhaustive experimental work. For scaffolds like naphthoic acid, this involves generating reaction pathways and evaluating their energetic feasibility. Automated quantum chemistry workflows can be applied to a molecule to predict its behavior under various conditions. uchicago.edu
For example, high-throughput screening of automatically generated organic reactions can identify those with significant multiconfigurational character, where standard methods might fail. uchicago.edu This approach is essential for accurately modeling complex transformations, such as cycloadditions or reactions involving biradical intermediates, which could be relevant for elaborately substituted naphthoic acids. uchicago.edu
The predictive power of these models extends to regioselectivity. In reactions with multiple potential sites for attack, such as the aminoalkenylation of pyrroles and indoles, dynamic effects can control the outcome. pku.edu.cn By simulating the molecular trajectory after the transition state, it's possible to predict which regioisomer will be favored. For example, calculations have shown that substituents on the reacting partners can dramatically alter product ratios by influencing these dynamics. pku.edu.cn This type of predictive modeling is invaluable for planning synthetic routes, allowing chemists to select conditions and starting materials that favor the formation of a desired naphthoic acid derivative.
Table 1: Example of Calculated Energy Barriers in a Related Reaction System This table illustrates the type of data generated from theoretical calculations for the electrophilic aminoalkenylation of pyrrole, a model for reactions involving complex aromatic systems.
| Reaction Step/State | Calculated Activation Free Energy (kcal/mol) | Reference |
| TS1 (Keteniminium Ion Formation) | 11.8 | pku.edu.cn |
| TS2 (Electrophilic Addition) | 2.8 | pku.edu.cn |
This data is for a model system and demonstrates the principles of calculating reaction barriers.
Ligand Design Principles Based on Naphthoic Acid Core Modifications
The naphthoic acid scaffold is a versatile template for designing biologically active ligands. By systematically modifying the core structure, researchers can fine-tune a compound's affinity and selectivity for a specific biological target. Structure-activity relationship (SAR) studies are crucial for elucidating these design principles.
Research into allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor has utilized the 2-naphthoic acid core. nih.gov These studies reveal discrete SAR principles:
Basic Scaffold : Unsubstituted 2-naphthoic acid possesses low activity. nih.gov
Hydroxyl and Amino Additions : The addition of a 3-hydroxy or 3-amino group to the 2-naphthoic acid backbone significantly enhances inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.gov
Halogenation and Phenyl Substitution : Further substitutions, such as adding halogens (e.g., bromo) and phenyl groups, can lead to potent inhibitors. For example, UBP618, a 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid, is a potent, non-selective NMDA receptor inhibitor. nih.gov
Selectivity Tuning : The removal of the hydroxyl group from potent but non-selective inhibitors can confer selectivity. Eliminating the hydroxyl group from UBP618 resulted in compounds with increased selectivity for the GluN1/GluN2A subtype. nih.gov
Similarly, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized to create potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases. nih.gov Although not a direct naphthoic acid, the principles of modifying an aromatic core with hydroxyl and methoxy groups are highly relevant. The optimization led to compounds with nanomolar potency against 12-LOX and high selectivity over related enzymes. nih.gov
These examples demonstrate key ligand design principles based on modifying an aromatic carboxylic acid core:
Introduction of Hydrogen-Bonding Groups : Hydroxyl and amino groups can form critical interactions with receptor binding pockets, anchoring the ligand and increasing affinity. nih.gov
Modulation of Electronic Properties : Electron-withdrawing groups (like halogens) and electron-donating groups can alter the electronic distribution of the aromatic system, influencing binding interactions. nih.govmuni.cz
Exploration of Steric Factors : The size and position of substituents (e.g., phenyl groups) can be adjusted to fit specific pockets within the target protein, enhancing potency and potentially modulating selectivity. nih.gov
Table 2: Structure-Activity Relationship of 2-Naphthoic Acid Derivatives as NMDA Receptor Inhibitors
| Compound Modification | Target Subtype(s) | Effect on Inhibitory Activity | Reference |
| Unsubstituted 2-Naphthoic Acid | GluN2A | Low activity | nih.gov |
| 3-Hydroxy-2-naphthoic acid | GluN1/GluN2C, GluN1/GluN2D | Increased activity | nih.gov |
| 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) | All NMDA subtypes | Potent, non-selective inhibition | nih.gov |
| 1-Bromo-6-phenylnaphthalene-3-carboxylic acid (UBP628) | GluN1/GluN2A | Increased selectivity | nih.gov |
This table summarizes findings on how modifications to the naphthoic acid core impact biological activity.
Derivatization and Functionalization Methodologies for 4 Chloro 1,3 Dimethoxy 2 Naphthoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 4-Chloro-1,3-dimethoxy-2-naphthoic acid is a prime site for derivatization, readily forming ester and amide linkages. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse biological activities and material properties.
Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective.
Amide synthesis follows similar principles, where the carboxylic acid is activated and then reacted with a primary or secondary amine. nih.gov Common coupling reagents for amidation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium-based reagents. nih.gov These methods facilitate the formation of the amide bond under mild conditions, preserving the integrity of other functional groups on the naphthalene (B1677914) scaffold. For instance, a general method for amide synthesis involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine. nih.gov
A study on the synthesis of amides from a related compound, (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid, with amino acid esters highlights a convenient synthetic approach that could be adapted for this compound. nih.gov
Table 1: Common Reagents for Ester and Amide Synthesis
| Reaction Type | Reagent/Catalyst | Description |
| Esterification | Sulfuric Acid (H₂SO₄) | Strong acid catalyst for Fischer-Speier esterification. |
| Esterification | DCC/DMAP | Mild coupling agents for esterification. |
| Amidation | HATU, HBTU | Common peptide coupling agents for amide bond formation. nih.gov |
| Amidation | Triphenylphosphine/N-chlorophthalimide | Forms phosphonium (B103445) salts in situ to activate the carboxylic acid. nih.gov |
Functionalization of the Naphthalene Ring for Diverse Applications
Beyond the carboxylic acid group, the naphthalene ring itself offers opportunities for further functionalization, enabling the introduction of diverse chemical entities to modulate the molecule's properties. Naphthalene is a significant scaffold in many active compounds, making its functionalization methods highly valuable. researchgate.net
Regioselective Introduction of Additional Functional Groups
Achieving regioselectivity in the functionalization of the naphthalene ring is a key challenge in synthetic chemistry. researchgate.net The existing substituents on this compound—the chloro, methoxy (B1213986), and carboxylic acid groups—direct incoming electrophiles or nucleophiles to specific positions on the ring. The methoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group. masterorganicchemistry.commsu.edu The interplay of these directing effects will determine the position of further substitution.
Directed C-H activation strategies have emerged as powerful tools for the regioselective functionalization of naphthalene derivatives. researchgate.net These methods often employ a directing group to guide a metal catalyst to a specific C-H bond, allowing for the introduction of various functional groups with high precision. researchgate.net For instance, picolinamide (B142947) has been used as a directing group for the C8-cyanation of naphthalene derivatives. researchgate.net
Side Chain Elaboration and Diversification
Once additional functional groups are introduced onto the naphthalene ring, they can serve as handles for further elaboration and diversification of side chains. For example, a newly introduced bromo or iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl moieties.
Similarly, a nitro group, introduced via nitration, can be reduced to an amine. msu.edu This amino group can then be further functionalized through acylation, alkylation, or diazotization followed by substitution, opening up a wide array of synthetic possibilities.
Derivatization for Enhanced Physicochemical Properties in Specific Research Contexts (e.g., solubility modulation)
The derivatization of this compound can be specifically targeted to alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical in various research contexts, particularly in drug discovery and development.
For instance, introducing polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility. Conversely, adding non-polar moieties, like alkyl or aryl groups, can increase lipophilicity. The synthesis of ester or amide derivatives with polyethylene (B3416737) glycol (PEG) chains is a common strategy to improve water solubility and pharmacokinetic profiles.
Derivatization with charged groups, such as the tris(trimethoxyphenyl)phosphonium (TMPP) reagents, can be employed to enhance detection by electrospray mass spectrometry. nih.gov While not directly for solubility modulation for biological activity, this highlights how derivatization can be used to improve analytical properties.
Photochemical and Electrochemical Derivatization Approaches
Photochemical and electrochemical methods offer alternative and often milder conditions for the derivatization of aromatic compounds, sometimes leading to unique reactivity not achievable through traditional thermal methods.
Photochemical reactions, initiated by the absorption of light, can be used to generate highly reactive intermediates that can undergo a variety of transformations. For example, photochemical activation could potentially be used to promote cycloaddition reactions or to introduce functional groups at positions that are not readily accessible by conventional means.
Table 2: Summary of Derivatization and Functionalization Strategies
| Section | Methodology | Key Reagents/Techniques | Potential Outcome |
| 5.1 | Ester/Amide Synthesis | DCC, EDC, HATU, Triphenylphosphine nih.gov | Creation of ester and amide libraries. |
| 5.2.1 | Regioselective Functionalization | Directed C-H activation, Electrophilic aromatic substitution researchgate.net | Precise introduction of new functional groups. |
| 5.2.2 | Side Chain Elaboration | Cross-coupling reactions (Suzuki, Stille, etc.), Reduction of nitro groups msu.edu | Diversification of the molecular structure. |
| 5.3 | Solubility Modulation | Introduction of polar/non-polar groups, PEGylation | Enhanced aqueous solubility or lipophilicity. |
| 5.4 | Photochemical/Electrochemical Derivatization | Light-induced reactions, Electrochemical oxidation/reduction rsc.org | Novel and green synthetic routes to derivatives. |
Advanced Analytical Methodologies in Naphthoic Acid Research
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. In the study of naphthoic acid derivatives, this methodology provides unparalleled insights into the molecule's solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for 4-Chloro-1,3-dimethoxy-2-naphthoic acid is not publicly available in the crystallographic literature, analysis of closely related compounds, such as 1,4-dimethoxy-2-naphthoic acid, offers significant predictive power into its likely structural characteristics. nih.gov
The study of 1,4-dimethoxy-2-naphthoic acid via single-crystal X-ray diffraction revealed that the compound crystallizes in the centrosymmetric space group P2(1)/c. nih.gov A key feature of its solid-state structure is the formation of cyclic hydrogen-bonded dimers. This occurs through the carboxylic acid groups of two adjacent molecules, which orient themselves to form a stable eight-membered ring system involving two hydrogen bonds. This dimeric motif is a common and energetically favorable arrangement for carboxylic acids in the solid state. The hydrogen bonding in 1,4-dimethoxy-2-naphthoic acid was found to be very similar to that observed in the parent 2-naphthoic acid, suggesting that the methoxy (B1213986) substituents have a minimal effect on this primary interaction. nih.govnih.gov
Conformational analysis derived from such crystallographic data would precisely define the planarity of the naphthalene (B1677914) ring system and the orientation of the carboxylic acid and methoxy groups relative to this plane. In 1,4-dimethoxy-2-naphthoic acid, the carboxylic hydrogen atom was modeled as being disordered over two sites, a common phenomenon in such hydrogen-bonded dimers. nih.gov The methoxy groups themselves can adopt various conformations, and their orientation would be fixed in the crystal lattice, providing a clear picture of the lowest energy conformation in the solid state. This information is crucial for understanding the molecule's shape, potential for intermolecular interactions, and how it might interact with other molecules in a condensed phase.
Detailed research findings on the crystal structure of the closely related 1,4-dimethoxy-2-naphthoic acid provide a solid foundation for predicting the structural attributes of this compound. The crystallographic data for the former is summarized below.
Interactive Data Table: Crystallographic Data for 1,4-dimethoxy-2-naphthoic acid nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | Data not available in abstract |
| b (Å) | Data not available in abstract |
| c (Å) | Data not available in abstract |
| β (°) | Data not available in abstract |
| Volume (ų) | Data not available in abstract |
| Z | 4 |
| Key Interaction | Cyclic dimer hydrogen bonding |
Biosynthesis and Biocatalytic Transformations of Naphthalene Carboxylic Acids
Natural Occurrence and Metabolic Pathways of Naphthoic Acid Derivatives
Naphthoic acid derivatives are a class of organic compounds that are found in various natural sources and are synthesized through intricate metabolic pathways. researchgate.netuniprot.orgresearchgate.netnih.govnih.gov Their biosynthesis is a testament to the metabolic versatility of organisms, particularly plants and microorganisms.
Polyketide Pathway Contributions to Naphthoic Acid Biosynthesis
The polyketide pathway is a major route for the biosynthesis of a wide array of natural products, including some aromatic compounds. wikipedia.orgnih.govsyr.edu This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that shares similarities with fatty acid synthesis. wikipedia.orgnih.gov While the shikimate pathway is the primary route for many naphthoic acids, the polyketide pathway can contribute to the formation of the naphthalene (B1677914) ring system in certain organisms. biorxiv.org The assembly of the polyketide chain is catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The resulting poly-β-keto chain can then undergo a series of cyclization and aromatization reactions to form the naphthalene scaffold.
Shikimate Pathway Involvement and Key Precursors
The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. nih.govwikipedia.orgyoutube.com This pathway is not present in animals, making it a target for the development of herbicides and antimicrobial agents. wikipedia.org The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate. nih.govnih.gov
A critical precursor for the biosynthesis of many naphthoic acid derivatives, particularly menaquinones (vitamin K2), is o-succinylbenzoic acid (OSB) . nih.govebi.ac.ukwikipedia.org OSB is formed and then converted to 1,4-dihydroxy-2-naphthoic acid (DHNA) . nih.govebi.ac.uknih.gov The conversion of OSB to DHNA is a key step in the menaquinone biosynthesis pathway and is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as MenB. uniprot.orgebi.ac.ukwikipedia.org DHNA is a central intermediate that can be further modified by various enzymes to produce a diverse range of naphthoic acid derivatives. biorxiv.orgnih.gov
| Precursor | Pathway | Role |
| Phosphoenolpyruvate (PEP) | Shikimate | Initial building block |
| Erythrose 4-phosphate (E4P) | Shikimate | Initial building block |
| o-Succinylbenzoic acid (OSB) | Shikimate | Intermediate in menaquinone biosynthesis |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | Shikimate | Key intermediate for naphthoic acid derivatives |
Enzymatic Transformations and Biocatalysis for Naphthalene Scaffolds
Enzymes play a crucial role in the modification and functionalization of naphthalene scaffolds, leading to a vast diversity of natural products. These enzymatic transformations are also harnessed in biocatalysis for the synthesis of valuable compounds.
Characterization of Key Enzymes (e.g., prenyltransferases)
Prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups (isoprenoid units) to acceptor molecules. nih.govnih.gov In the context of naphthoic acid biosynthesis, prenyltransferases are responsible for the prenylation of the naphthalene ring, a key step in the formation of compounds like menaquinones. biorxiv.org For example, the enzyme MenA is a DHNA-octaprenyltransferase involved in menaquinone biosynthesis in Escherichia coli. biorxiv.org Plant-derived aromatic prenyltransferases are typically membrane-bound proteins located in plastids and exhibit dependency on divalent ions. nih.gov These enzymes often show narrow substrate specificities, ensuring precise modification of the naphthalene scaffold. nih.gov
Microbial Transformations and Degradation Pathways of Halogenated and Alkoxylated Naphthalenes
Microorganisms have evolved diverse metabolic pathways to transform and degrade a wide range of organic compounds, including halogenated and alkoxylated naphthalenes. researchgate.netnih.govasm.orgrsc.org The biodegradation of these compounds is of significant environmental interest due to their potential toxicity and persistence.
Halogenated naphthalenes can undergo microbial transformation through various mechanisms, including reductive dehalogenation under anaerobic conditions. asm.orgrsc.org In this process, the halogen substituent is removed and replaced by a hydrogen atom. Oxidative dehalogenation, catalyzed by monooxygenases and dioxygenases, can also occur, where the halogen is removed and a hydroxyl group is incorporated. nih.gov
Alkoxylated naphthalenes , which contain alkoxy groups (like the methoxy (B1213986) groups in 4-Chloro-1,3-dimethoxy-2-naphthoic acid), can also be metabolized by microorganisms. The degradation often involves the cleavage of the ether bond, a reaction catalyzed by ether-cleaving enzymes. This can lead to the formation of hydroxylated intermediates that can then enter central metabolic pathways.
The degradation of the naphthalene ring itself typically proceeds through the formation of dihydroxylated intermediates, such as 1,2-dihydroxynaphthalene, which is then further metabolized via catechol or gentisate pathways. frontiersin.orgnih.gov
Chemoenzymatic Approaches in the Synthesis of Naphthoic Acid Derivatives
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules. nih.govnih.govacs.org This approach is particularly valuable for the synthesis of substituted naphthoic acid derivatives with specific functionalities.
For instance, enzymes can be used to introduce chirality or to perform specific modifications on a naphthalene scaffold that has been synthesized chemically. nih.gov An example of a chemoenzymatic approach is the use of a C-glycosynthase to attach a ribose-5-phosphate (B1218738) unit to a polyaromatic aglycone, followed by enzymatic dephosphorylation. nih.gov Such methods allow for the creation of novel naphthoquinone derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1,3-dimethoxy-2-naphthoic acid?
- Methodology :
Precursor functionalization : Start with 1,3-dimethoxy-2-naphthoic acid. Introduce the chloro substituent at position 4 via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions .
Protection/deprotection : If direct chlorination is challenging, employ protecting groups (e.g., methyl esters) to stabilize the carboxylic acid during halogenation. Hydrolysis post-chlorination restores the acid group .
Validation : Confirm regioselectivity using HPLC and ¹H/¹³C NMR, comparing chemical shifts to bromo analogs (e.g., 4-bromo-1,3-dimethoxy-2-naphthoic acid) .
Q. How can the purity and structure of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.5 ppm), methoxy singlets (δ ~3.9 ppm), and carboxylic acid proton (broad, δ ~12 ppm).
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M-H]⁻ (expected m/z ~297 for C₁₃H₁₁ClO₅).
- X-ray crystallography : If crystalline, resolve substituent positions unambiguously .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during chloro-substitution?
- Methodology :
- Directing groups : Leverage the electron-donating methoxy groups at positions 1 and 3 to direct EAS to position 4. Computational modeling (DFT) predicts electron density maps to optimize reaction conditions .
- Competitive byproducts : Monitor for ortho/para isomers via LC-MS. Adjust solvent polarity (e.g., nitrobenzene vs. DCM) to favor thermodynamic vs. kinetic control .
- Alternative reagents : Use N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) for milder, selective chlorination .
Q. How do substituents (Cl, OCH₃) influence the compound’s reactivity in coupling reactions?
- Methodology :
- Carboxylic acid activation : Convert to acyl chloride (SOCl₂) or mixed anhydride for amide/ester formation. Steric hindrance from methoxy groups may slow reactivity; optimize using DCC/DMAP in anhydrous THF .
- Cross-coupling : Explore Suzuki-Miyaura reactions at the chloro position. Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (80°C) .
- Electronic effects : Compare Hammett σ values (Cl: σₚ ≈ 0.23; OCH₃: σₚ ≈ -0.27) to predict electron-withdrawing/donating impacts on reaction rates .
Q. What analytical techniques resolve contradictions in reported spectral data for similar naphthoic acids?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
